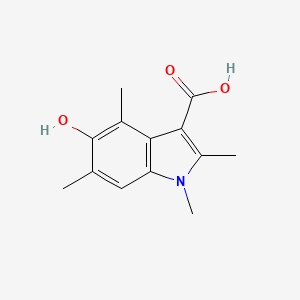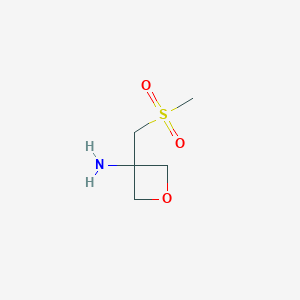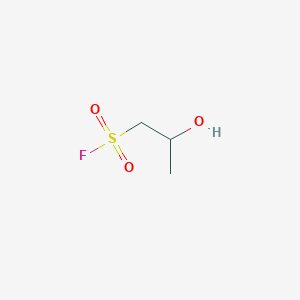
2-Hydroxypropane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered significant interest in various scientific fields due to its unique chemical properties. It is characterized by the presence of a sulfonyl fluoride group, which imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . This method typically requires the use of aqueous potassium fluoride (KF) or potassium bifluoride (KHF2) under mild conditions . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which has emerged as a concise and efficient approach .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF as electrophilic fluorosulfonylating agents . These methods are favored for their operational simplicity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include potassium fluoride (KF), sulfuryl fluoride (SO2F2), and various nucleophiles . Reaction conditions are typically mild, often conducted at room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions yield sulfonyl-substituted products, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
2-Hydroxypropane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxypropane-1-sulfonyl fluoride involves its role as an electrophilic warhead. It reacts with nucleophilic residues in proteins, such as serine, threonine, and cysteine, forming covalent bonds that inhibit enzyme activity . This mechanism is particularly useful in the development of covalent enzyme inhibitors and chemical probes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxypropane-1-sulfonyl fluoride include other sulfonyl fluorides such as:
- Methanesulfonyl fluoride
- Benzenesulfonyl fluoride
- Ethenesulfonyl fluoride (ESF)
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, which confer unique reactivity and stability. Its hydroxyl group allows for additional functionalization, making it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C3H7FO3S |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-hydroxypropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H7FO3S/c1-3(5)2-8(4,6)7/h3,5H,2H2,1H3 |
InChI Key |
MRERSXSUELTDBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


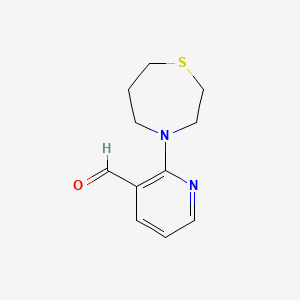
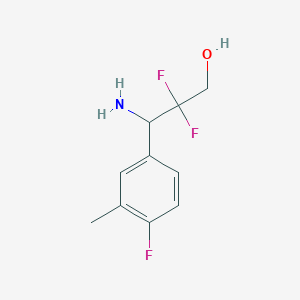
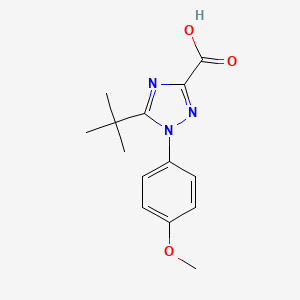
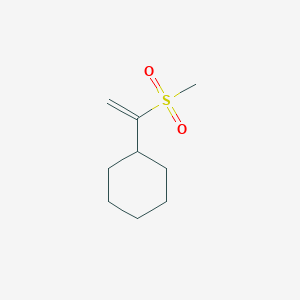

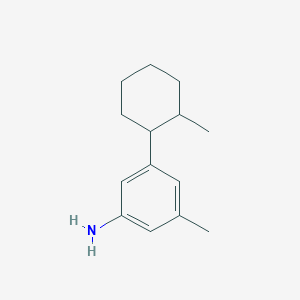

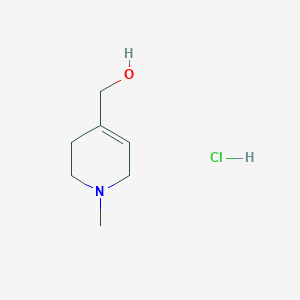
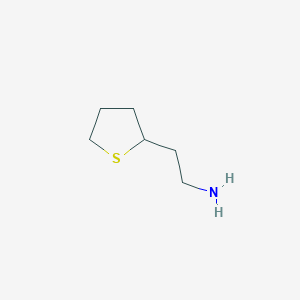


![1-[3-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13213592.png)
